Mibefradil
概要
説明
ミベフラジルは、Posicorという商品名で知られており、主に高血圧と慢性狭心症の治療に使用されていた医薬品化合物です。 ミベフラジルは非選択的カルシウムチャネルブロッカーであり、発売後の研究で潜在的な重大な健康上のリスクが示されたため、自主的に市場から撤退されました . ミベフラジルは、長時間の高電圧活性化(L型)カルシウムチャネルよりも、短時間の低電圧活性化(T型)カルシウムチャネルを選択的に阻害するという点でユニークです .
準備方法
ミベフラジルの合成には、ジヒドロベンゾピラン構造の構築を含むいくつかのステップが含まれます。 効率的なアプローチの1つは、ジアステレオ選択的な分子間Reformatsky反応と分子内カルボニル-エン環化によるものです . 工業生産方法では、一般的に高速液体クロマトグラフィー(HPLC)分離と蛍光検出がミベフラジルのアッセイに使用されます .
化学反応の分析
ミベフラジルは、次のようないくつかの種類の化学反応を受けます。
酸化: シトクロムP450 3A4によって触媒され、さまざまな代謝物の生成につながります.
加水分解: エステラーゼ触媒によるエステル側鎖の加水分解により、アルコール代謝物が生成されます. これらの反応に使用される一般的な試薬には、シトクロムP450酵素とエステラーゼが含まれます。
4. 科学研究への応用
ミベフラジルは、さまざまな分野での応用について広く研究されています。
科学的研究の応用
Mibefradil has been extensively studied for its applications in various fields:
作用機序
ミベフラジルは、T型とL型の両方のカルシウムチャネルを介したカルシウムイオンの流入を選択的に阻害することにより効果を発揮し、T型チャネルに対してより高い選択性を示します . この阻害は、血管平滑筋の血管拡張を引き起こし、末梢血管抵抗の低下とそれに伴う血圧の低下をもたらします . ミベフラジルは、洞結節と房室結節の伝導を遅くし、心拍数のわずかな低下とPR間隔の延長をもたらします .
6. 類似の化合物との比較
ミベフラジルは、アムロジピンやジルチアゼムなどの他のカルシウムチャネルブロッカーと比較されます。 これらの化合物とは異なり、ミベフラジルはT型カルシウムチャネルを選択的に阻害するため、薬理学的プロファイルと作用機序において独自の特性を持っています . 類似の化合物には以下のようなものがあります。
ミベフラジルがT型カルシウムチャネルに対して持つ独自の選択性は、他のカルシウムチャネルブロッカーとは異なるものであり、特定の治療上の利点と課題をもたらします .
類似化合物との比較
Mibefradil is compared with other calcium channel blockers such as amlodipine and diltiazem. Unlike these compounds, this compound selectively blocks T-type calcium channels, which gives it unique properties in terms of its pharmacologic profile and mode of action . Similar compounds include:
Amlodipine: Primarily blocks L-type calcium channels and is used for the treatment of hypertension and angina.
Diltiazem: Blocks both T-type and L-type calcium channels but with less selectivity compared to this compound.
This compound’s unique selectivity for T-type calcium channels makes it distinct from other calcium channel blockers, providing specific therapeutic advantages and challenges .
特性
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNPJJILLOYFJU-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116666-63-8 (dihydrochloride) | |
Record name | Mibefradil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023318 | |
Record name | Mibefradil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels. Vasodilation occurs in vascular smooth muscle, causing a decrease in peripheral vascular resistance and a resulting decrease in blood pressure. Mibefradil causes a slight increase in cardiac output during chronic dosing. Mibefradil slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval. It has also been shown to slightly lengthen the corrected sinus node recovery time and AH interval and to raise the Wenckebach point. The mechanism by which mibefradil reduces angina is not known, but is thought to be attributed to a reduction in heart rate, total peripheral resistance (afterload), and the heart rate–systolic blood pressure product at any given level of exercise. The result of these effects is a decrease in cardiac workload and myocardial oxygen demand. | |
Record name | Mibefradil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
116644-53-2 | |
Record name | Mibefradil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116644-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mibefradil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116644532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mibefradil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mibefradil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIBEFRADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B90X776A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。